4-Bromo-2-ethylthiazole
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Overview
Description
4-Bromo-2-ethylthiazole is a heterocyclic organic compound with the molecular formula C5H6BrNS. It consists of a thiazole ring substituted with a bromine atom at the fourth position and an ethyl group at the second position. Thiazole rings are known for their aromaticity and the presence of both sulfur and nitrogen atoms, which contribute to their unique chemical properties .
Mechanism of Action
Target of Action
4-Bromo-2-ethylthiazole is a compound that has been studied for its potential biological activities . . Thiazoles, the class of compounds to which this compound belongs, have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Mode of Action
Thiazoles are known to interact with various biological targets to exert their effects
Biochemical Pathways
Thiazoles, in general, are known to affect a variety of biochemical pathways due to their diverse biological activities . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.
Result of Action
Thiazoles, in general, are known to have diverse biological activities, suggesting that they may have a variety of molecular and cellular effects . The specific effects of this compound would depend on its targets and mode of action.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-ethylthiazole typically involves the bromination of 2-ethylthiazole. This can be achieved using bromine or other brominating agents under controlled conditions to ensure selective substitution at the fourth position. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The product is then purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-ethylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles such as sodium azide or potassium thiolate in polar solvents like dimethylformamide.
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid.
Reduction: Lithium aluminum hydride in ether or tetrahydrofuran.
Major Products:
Substitution: Formation of 2-ethylthiazole derivatives with various substituents at the fourth position.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of 2-ethylthiazole or other reduced derivatives.
Scientific Research Applications
4-Bromo-2-ethylthiazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a building block for the development of pharmaceutical agents with various therapeutic effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals
Comparison with Similar Compounds
2-Ethylthiazole: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Bromo-2-methylthiazole: Similar structure but with a methyl group instead of an ethyl group, affecting its chemical properties and applications.
Thiazole: The parent compound without any substituents, used as a reference for understanding the effects of substitutions
Uniqueness: 4-Bromo-2-ethylthiazole is unique due to the presence of both the bromine atom and the ethyl group, which confer specific chemical reactivity and potential biological activities. Its structure allows for selective modifications, making it a valuable intermediate in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
4-bromo-2-ethyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrNS/c1-2-5-7-4(6)3-8-5/h3H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOTVBQVKYAZSV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CS1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrNS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.08 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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